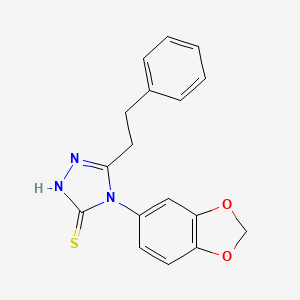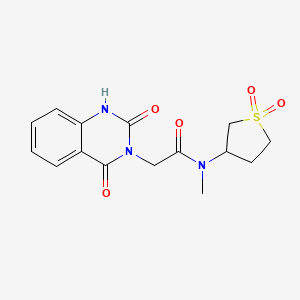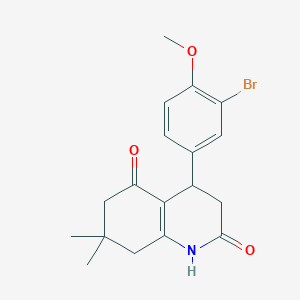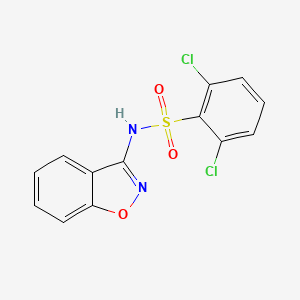
4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
Further studies are needed to fully understand the mechanism of action of the compound.
3. Drug Delivery Systems: The compound can be incorporated into drug delivery systems to improve its efficacy and reduce its toxicity.
4. Clinical Trials: Clinical trials are needed to evaluate the safety and efficacy of the compound in humans.
Conclusion
In conclusion, 4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound exhibits potent anticancer, anti-inflammatory, and antioxidant activity. Further research is needed to fully understand the mechanism of action of the compound and evaluate its safety and efficacy in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages and limitations of using 4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol for lab experiments include:
Advantages:
1. High Yield: The synthesis method of the compound results in a high yield of the product.
2. Potent Activity: The compound exhibits potent anticancer, anti-inflammatory, and antioxidant activity.
3. Mild Reaction Conditions: The reaction conditions for the synthesis of the compound are mild.
Limitations:
1. Limited Studies: There are limited studies on the compound, and its mechanism of action is not fully understood.
2. High Cost: The compound is relatively expensive, making it difficult to use in large-scale experiments.
3. Limited Availability: The compound is not widely available, making it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on 4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol. Some of the significant areas of research include:
1. Optimization of
Aplicaciones Científicas De Investigación
4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of scientific research. Some of the significant areas of research include:
1. Anticancer Activity: Several studies have shown that this compound exhibits potent anticancer activity against various cancer cell lines. The compound induces apoptosis in cancer cells by activating the caspase pathway.
2. Anti-inflammatory Activity: The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
3. Antioxidant Activity: 4-(1,3-benzodioxol-5-yl)-5-(2-phenylethyl)-4H-1,2,4-triazole-3-thiol has been shown to exhibit potent antioxidant activity by scavenging free radicals and reducing oxidative stress.
Propiedades
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-3-(2-phenylethyl)-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c23-17-19-18-16(9-6-12-4-2-1-3-5-12)20(17)13-7-8-14-15(10-13)22-11-21-14/h1-5,7-8,10H,6,9,11H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZFCZXSIWTDTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NNC3=S)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![isopropyl 2-{[2-cyano-3-(3,4,5-trimethoxyphenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4719977.png)
![3-{5-[2-(allyloxy)-3-methoxybenzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4719981.png)

![4-butyl-N-[4-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B4719990.png)
![4-isopropyl-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide](/img/structure/B4720008.png)

![N-[3-(diethylamino)propyl]-2,2-dimethylpropanamide](/img/structure/B4720012.png)
![3,6-diamino-2-(4-chlorobenzoyl)-4-(4-hydroxyphenyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B4720017.png)

![5-[(2,7-diethoxy-1-naphthyl)methylene]-3-methyl-2-thioxo-4-imidazolidinone](/img/structure/B4720028.png)
![ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4720032.png)
![1-(2-methoxyphenyl)-4-[(2-methylbenzyl)sulfonyl]piperazine](/img/structure/B4720039.png)
![N-1,3-benzodioxol-5-yl-2-{[4-(4-chlorophenyl)-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4720046.png)
![3-[1-(2-amino-6-methyl-4-pyrimidinyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4720061.png)